Dehydroheliotridine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Dehydroheliotridine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid metabolite with significant biological activity. As a derivative of heliotridine-based alkaloids found in various plant species, DHH has garnered attention for its cytotoxic and genotoxic effects, primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of dehydroheliotridine, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
Dehydroheliotridine is a bicyclic molecule characterized by a pyrrolizidine nucleus. Its systematic IUPAC name is (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol.[1] The chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Computed Properties of Dehydroheliotridine [1][2]
| Identifier | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol |
| CAS Number | 26400-24-8 |
| PubChem CID | 272106 |
| InChI | InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 |
| InChIKey | QFPRRXUPCPFWKD-ZETCQYMHSA-N |
| SMILES | C1CN2C=CC(=C2[C@H]1O)CO |
Table 2: Physical and Chemical Properties of Dehydroheliotridine
| Property | Value | Reference |
| Physical State | Solid (presumed) | General alkaloid properties |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Water-soluble | [3] |
| XLogP3 | -1 | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of dehydroheliotridine stems from its ability to interact with DNA, leading to inhibition of DNA replication and cell cycle arrest.
DNA Interaction
Dehydroheliotridine is known to selectively inhibit the replication of satellite DNA.[3] This interaction is thought to occur via covalent binding to DNA, forming adducts that disrupt the normal functioning of DNA polymerase and other replication machinery. The mechanism is believed to involve an attack on the pericentromeric region, where satellite DNA is predominantly located.[3] This targeted disruption of satellite DNA synthesis is a key aspect of its cytotoxic and teratogenic effects.[3]
Cell Cycle Arrest
The DNA damage induced by dehydroheliotridine triggers cellular checkpoint mechanisms, leading to arrest of the cell cycle. While the specific signaling pathway for dehydroheliotridine-induced cell cycle arrest is not fully elucidated in the available literature, it is a common cellular response to DNA damage.
Diagram 1: General DNA Damage-Induced Cell Cycle Arrest Pathway
Caption: A generalized pathway of DNA damage-induced cell cycle arrest.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of dehydroheliotridine are crucial for further research. The following sections provide methodologies based on established techniques.
Isolation of Dehydroheliotridine
Dehydroheliotridine can be isolated as a metabolite from in vitro microsomal incubations of parent pyrrolizidine alkaloids like lasiocarpine and heliotrine.[3] A general protocol for its isolation would involve the following steps:
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Microsomal Incubation: Incubate the parent alkaloid with rat liver microsomes in a suitable buffer system containing NADPH.
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Extraction: After incubation, extract the mixture with an organic solvent such as chloroform to separate the metabolites from the aqueous phase.[3]
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Chromatographic Purification: Subject the organic extract to column chromatography for purification.
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Stationary Phase: Silica gel is a common choice for the separation of alkaloids.
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Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to elute the compounds.
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Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the pure compound.
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Characterization: Confirm the identity and purity of the isolated dehydroheliotridine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Diagram 2: Experimental Workflow for Dehydroheliotridine Isolation
Caption: A typical workflow for the isolation of dehydroheliotridine.
In Vitro DNA Interaction Assay (UV-Visible Spectroscopy)
The interaction of dehydroheliotridine with DNA can be studied using UV-Visible absorption titration. This method monitors changes in the absorbance spectrum of the compound upon addition of DNA.
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Preparation of Solutions:
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Prepare a stock solution of dehydroheliotridine in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
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Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined spectrophotometrically using the absorbance at 260 nm.
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Titration:
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Keep the concentration of dehydroheliotridine constant in a quartz cuvette.
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Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
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After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
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Data Acquisition:
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Record the UV-Visible absorption spectrum of the solution after each addition of DNA.
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Data Analysis:
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Analyze the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the λmax are indicative of intercalative binding to DNA.
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Cell Cycle Analysis by Flow Cytometry
The effect of dehydroheliotridine on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).
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Cell Culture and Treatment:
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Culture a suitable cell line (e.g., ovine kidney cells[3]) to a desired confluency.
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Treat the cells with varying concentrations of dehydroheliotridine for a specific duration (e.g., 24, 48 hours). Include an untreated control.
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Cell Harvesting and Fixation:
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Staining:
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Flow Cytometry:
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Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
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Data Analysis:
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Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest at that point.
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Conclusion
Dehydroheliotridine is a potent pyrrolizidine alkaloid metabolite with well-documented genotoxic effects. Its ability to selectively inhibit satellite DNA replication and induce cell cycle arrest makes it a molecule of significant interest in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for the further investigation of its properties and mechanisms of action, which is essential for understanding its potential risks and therapeutic applications. Further research is warranted to fully elucidate the specific signaling pathways involved in its biological activities and to determine its complete physicochemical profile.
